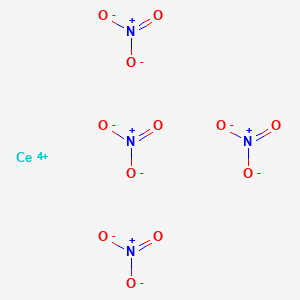
Nitric acid, cerium(4+) salt (4:1)
Übersicht
Beschreibung
Synthesis Analysis
Nitric acid, cerium(4+) salt (4:1), can be synthesized through various methods, including the dissolution of hydrous ceria in nitric acid. For example, a new cerium(IV) oxide nitrate, Ce2O(NO3)6(H2O)6 · 2H2O, was synthesized from the dissolution in nitric acid of hydrous ceria with high specific area. The compound exhibits a crystal structure consisting of dimer units formed by two equivalent 10-fold cerium(IV) polyhedra connected by an oxo bridge, indicating the intricate synthesis process and the complex molecular structure of cerium(IV) compounds (Guillou et al., 1994).
Molecular Structure Analysis
The molecular structure of nitric acid, cerium(4+) salt (4:1), often features coordination complexes with cerium in a high oxidation state. The crystal structure determination from X-ray diffraction data reveals a significant degree of complexity, such as dimer units and additional water molecules, which are crucial for understanding the reactivity and properties of these compounds.
Chemical Reactions and Properties
Cerium(IV) compounds engage in a variety of chemical reactions, highlighting their role as powerful oxidizing agents. For instance, cerium(IV)-induced nitration of cinnamic acids demonstrates the compound's capability for novel electrophilic substitution reactions, expanding its utility in synthetic chemistry (Peterson et al., 1988).
Physical Properties Analysis
The physical properties of nitric acid, cerium(4+) salt (4:1) are characterized by detailed studies on its thermal behavior, stability, and microstructural features. Thermal decomposition under vacuum reveals phases transition and enables the production of finely dispersed CeO2 powder, demonstrating the compound's thermal stability and potential for material synthesis applications (Guillou et al., 1994).
Wissenschaftliche Forschungsanwendungen
Synthesis of Cerium Oxides
Cerium oxides are synthesized through various hydrothermal and solvothermal methods due to their wide applications in catalysis, solid-oxide fuel cells, and other technologies. The solvothermal synthesis method offers distinct advantages, including control over crystal form and morphology, the possibility of doping to tune properties, and the formation of complex mixed-oxide phases containing cerium in different oxidation states. This approach allows the one-step formation of nanoscale cerium oxide materials with controlled particle sizes and shapes, which are crucial for enhancing their practical applications (R. Walton, 2011).
Catalytic Applications
Cerium-based catalysts are used for the selective catalytic reduction of nitrogen oxides (NOx), which are harmful pollutants from combustion processes. CeO2, in particular, is developed for its good redox performance, surface acidity, and abundant resource reserves. The modification of cerium-based catalysts with various metal elements and their synthesis methods significantly impact their catalytic performances, especially for NOx control in environmental applications (Ming Cai et al., 2021).
Environmental Remediation
Cerium compounds, including cerium oxides, have been explored for their potential in environmental remediation, such as the degradation of pollutants under light irradiation. Studies have shown that cerium-doped TiO2 can effectively remove pollutants like 2-chlorophenol from water, highlighting the potential of cerium-based materials in treating water and air pollution (J. Lin et al., 2021).
Sensing Applications
Nanostructured ceria-based materials are extensively researched for their redox properties, attributable to the dual valence states of Ce3+ and Ce4+. These properties are leveraged in designing sensors for various applications, including gas sensors and biosensors. The morphology of cerium nanostructures significantly influences their sensing capabilities, with recent developments focusing on enhancing their performance through size and shape control (Sayed Tayyab Raza Naqvi et al., 2018).
Safety And Hazards
Zukünftige Richtungen
The future directions for Nitric acid, cerium(4+) salt (4:1) involve its use in various fields. For instance, it has been proposed for use in scientific research due to its biocompatibility, good conductivity, and the ability to transfer oxygen. It has also been used to develop electrochemical sensors and biosensors as it could increase response time, sensitivity, and stability of the sensor .
Eigenschaften
IUPAC Name |
cerium(4+);tetranitrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ce.4NO3/c;4*2-1(3)4/q+4;4*-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQCIDLXXSFUYSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Ce+4] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CeN4O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
17309-53-4 (Parent) | |
| Record name | Nitric acid, cerium(4+) salt (4:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013093179 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60890686 | |
| Record name | Nitric acid, cerium(4+) salt (4:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60890686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Nitric acid, cerium(4+) salt (4:1) | |
CAS RN |
13093-17-9 | |
| Record name | Nitric acid, cerium(4+) salt (4:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013093179 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nitric acid, cerium(4+) salt (4:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Nitric acid, cerium(4+) salt (4:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60890686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cerium tetranitrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.719 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![cobalt(3+);[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(4Z,9Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl phosphate](/img/structure/B88609.png)
![Bicyclo[2.2.1]hept-5-en-2-yltrichlorosilane](/img/structure/B88611.png)



